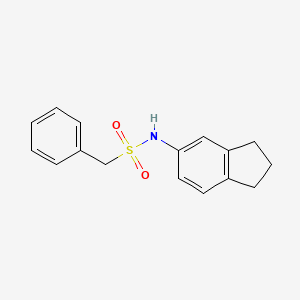![molecular formula C14H10ClN3OS B5291777 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 or Tofacitinib and is a Janus kinase (JAK) inhibitor.
Wirkmechanismus
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide works by inhibiting the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide depend on the specific application and dosage. In general, this compound can reduce inflammation and suppress the immune response, which can be beneficial in treating autoimmune diseases and certain types of cancer. However, it can also have side effects such as increased risk of infection and liver toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its selectivity for JAK enzymes and its ability to reduce inflammation. However, it also has limitations such as its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide. One direction is to explore its potential as a treatment for other autoimmune diseases and inflammatory conditions. Another direction is to study its potential as an anti-cancer agent in combination with other therapies. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide is a complex process that involves several steps. The first step involves the preparation of 4-chloro-1H-pyrazole, which is then reacted with 4-bromoaniline to produce 4-(4-chloro-1H-pyrazol-1-yl)aniline. The next step involves the reaction of 4-(4-chloro-1H-pyrazol-1-yl)aniline with thiophene-2-carboxylic acid to produce N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and dermatology. In immunology, this compound has been used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In oncology, it has been studied for its potential as an anti-cancer agent. In dermatology, it has been used to treat conditions such as alopecia areata and vitiligo.
Eigenschaften
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-8-16-18(9-10)12-5-3-11(4-6-12)17-14(19)13-2-1-7-20-13/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIBPGFTVOIDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)
![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5291783.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)